Thromboxane B3

Übersicht

Beschreibung

Thromboxane B3 is a member of the thromboxane family, which are biologically active lipids derived from arachidonic acid. This compound is a prostaglandin analog formed through the cyclooxygenase metabolic pathway. It is generated in platelets and vascular endothelial cells and plays a role in various physiological processes, including platelet aggregation and vasoconstriction .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Thromboxan B3 wird aus Arachidonsäure durch die Wirkung von Cyclooxygenase- und Thromboxansynthase-Enzymen synthetisiert. Der Prozess beinhaltet die Umwandlung von Arachidonsäure zu Prostaglandin H2, das dann in Thromboxan A3 und anschließend in Thromboxan B3 umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Thromboxan B3 beinhaltet typischerweise die Extraktion und Reinigung von Arachidonsäure aus biologischen Quellen, gefolgt von der enzymatischen Umwandlung mit Cyclooxygenase und Thromboxansynthase. Die Reaktionsbedingungen werden sorgfältig gesteuert, um Ausbeute und Reinheit zu optimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: Thromboxan B3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Thromboxan B3 kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere biologisch aktive Verbindungen zu ergeben.

Substitution: Thromboxan B3 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden oft als Reduktionsmittel verwendet.

Substitutionsreagenzien: Verschiedene organische Reagenzien können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und carboxylierte Derivate von Thromboxan B3, die unterschiedliche biologische Aktivitäten haben .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

TXB3 is part of the thromboxane family, which includes thromboxane A2 (TXA2) and thromboxane B2 (TXB2). Unlike TXA2, which promotes platelet aggregation and vasoconstriction, TXB3 is considered an inactive metabolite that may counteract some of the effects of TXA2. This unique property makes TXB3 a subject of interest in studies related to cardiovascular health and anti-inflammatory therapies.

Physiological Effects

- Platelet Function Modulation

- Inflammation and Immunology

Cardiovascular Health

- Case Study: Dietary EPA and Thromboxane Formation

A study demonstrated that dietary intake of EPA leads to increased formation of TXB3 in human subjects. This was associated with decreased platelet reactivity, suggesting that TXB3 might play a protective role against cardiovascular diseases by inhibiting excessive platelet activation .

Anti-Inflammatory Research

- Case Study: this compound and Inflammatory Response

Research has indicated that TXB3 may inhibit the production of pro-inflammatory cytokines. This suggests its potential use in developing therapies for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

| Study | Objective | Findings |

|---|---|---|

| Unpublished data | Evaluate the effects of TXB3 on cytokine production | Preliminary results indicate reduced levels of TNF-alpha and IL-6 in the presence of TXB3 |

Therapeutic Implications

The unique properties of TXB3 open avenues for therapeutic applications:

-

Cardiovascular Disease Prevention

Given its ability to modulate platelet function, TXB3 could be explored as a therapeutic agent to prevent thrombosis in patients at risk for heart attacks or strokes. -

Anti-Inflammatory Treatments

The anti-inflammatory effects of TXB3 suggest its potential use in treating conditions characterized by chronic inflammation.

Wirkmechanismus

Thromboxane B3 exerts its effects by binding to thromboxane receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to platelet aggregation and vasoconstriction. The primary molecular targets include the thromboxane receptor and various downstream signaling molecules involved in the regulation of vascular tone and platelet function .

Vergleich Mit ähnlichen Verbindungen

Thromboxane A2: A potent vasoconstrictor and platelet aggregator, but more unstable than thromboxane B3.

Thromboxane B2: A stable metabolite of thromboxane A2, with similar biological activities but different stability profiles.

Uniqueness of this compound: this compound is unique due to its formation from eicosapentaenoic acid, which is derived from dietary sources like fish oil. This makes it less potent than thromboxane A2 but still biologically active, contributing to its distinct role in modulating cardiovascular functions .

Biologische Aktivität

Thromboxane B3 (TXB3) is an important eicosanoid derived from eicosapentaenoic acid (EPA) and is part of the thromboxane family, which includes thromboxane A2 (TXA2) and thromboxane B2 (TXB2). TXB3 is synthesized in platelets through the enzymatic conversion of prostaglandin H3 (PGH3) by thromboxane synthase. This compound plays a significant role in various biological activities, particularly in the regulation of vascular tone and platelet function.

TXB3 is produced via the cyclooxygenase (COX) pathway, where EPA is converted into PGH3, which is subsequently transformed into TXB3. The biological activity of TXB3 is primarily mediated through its interaction with thromboxane receptors, which are G-protein-coupled receptors that activate various intracellular signaling pathways.

- Key Enzymes Involved :

- Cyclooxygenase (COX) : Converts EPA to PGH3.

- Thromboxane Synthase : Converts PGH3 to TXB3.

Physiological Effects

- Vasoconstriction : TXB3 exhibits vasoconstrictive properties, although it is less potent than its counterpart TXA2. This activity can influence blood pressure and vascular resistance.

- Platelet Aggregation : TXB3 has been shown to modulate platelet aggregation, albeit with less efficacy compared to TXA2. It can inhibit or promote aggregation depending on the context and concentration.

- Inflammation : TXB3 may play a role in inflammatory responses, particularly in conditions where EPA-derived metabolites are elevated.

Comparative Biological Activity

The following table summarizes the biological activities of thromboxanes A2, B2, and B3:

| Thromboxane | Potency in Vasoconstriction | Effect on Platelet Aggregation | Role in Inflammation |

|---|---|---|---|

| TXA2 | High | Strong promoter | Pro-inflammatory |

| TXB2 | Moderate | Moderate promoter | Neutral |

| TXB3 | Low | Weak inhibitor | Potentially anti-inflammatory |

Case Studies

-

This compound Production from Eicosapentaenoic Acid :

A study demonstrated that human platelets could effectively convert EPA to TXB3 without the need for arachidonic acid. This suggests a potential pathway for enhancing TXB3 production in therapeutic contexts . -

Role in Asthma :

Elevated levels of thromboxanes, including TXB3, have been observed in asthmatic patients. These compounds contribute to bronchoconstriction and may exacerbate asthma symptoms .

Clinical Implications

- Cardiovascular Health : The balance between thromboxanes and prostacyclins is crucial for cardiovascular health. The production of TXB3 from omega-3 fatty acids like EPA may provide a protective effect against thrombotic events by reducing the overall potency of thromboxanes .

- Therapeutic Potential : Understanding the role of TXB3 could lead to novel therapeutic strategies aimed at modulating its effects in inflammatory diseases and cardiovascular disorders.

Eigenschaften

CAS-Nummer |

71953-80-5 |

|---|---|

Molekularformel |

C20H32O6 |

Molekulargewicht |

368.5 g/mol |

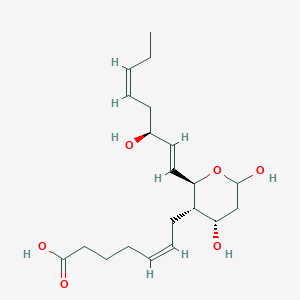

IUPAC-Name |

(E)-7-[4,6-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+ |

InChI-Schlüssel |

OYPPJMLKAYYWHH-OHVJZDGFSA-N |

SMILES |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

Isomerische SMILES |

CC/C=C/CC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCC(=O)O)O |

Kanonische SMILES |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

thromboxane B3 TXB3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is TXB3 formed in the body?

A1: TXB3 is formed through the enzymatic metabolism of EPA. Following the release of EPA from membrane phospholipids, typically by phospholipase A2, it becomes a substrate for cyclooxygenase and subsequently thromboxane synthase, ultimately yielding TXA3. TXA3 is unstable and rapidly hydrolyzes to form TXB3. [, , , ]

Q2: How does dietary intake of EPA affect TXB3 levels?

A2: Dietary supplementation with EPA-rich sources, like fish oil, significantly elevates TXB3 levels in the body. This effect has been observed in various studies where participants consuming EPA demonstrated increased TXB3 production in platelets and higher urinary excretion of TXB3 metabolites. [, , , , , ]

Q3: What are the biological effects of TXB3 compared to TXB2?

A3: TXB3 is known to have significantly weaker pro-aggregatory effects on platelets compared to TXB2, which is a potent inducer of platelet aggregation. This difference arises from their different fatty acid precursors and has implications for their respective roles in cardiovascular health. [, , , , , ]

Q4: Does TXB3 have any other biological activities besides its effects on platelets?

A4: While the effects of TXB3 on platelet aggregation are well-documented, research on its other biological activities is ongoing. Studies suggest potential roles in inflammation modulation, possibly contributing to the beneficial effects observed with omega-3 fatty acid intake. [, , , ]

Q5: What analytical techniques are commonly used to detect and quantify TXB3?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the identification and quantification of TXB3. This technique offers high sensitivity and specificity, allowing for accurate measurements in various biological samples. [, , , ]

Q6: Are there any alternative methods for analyzing TXB3?

A6: Besides GC/MS, other techniques like high-performance liquid chromatography coupled with enzyme-linked immunosorbent assay (HPLC/ELISA) have been developed for TXB3 analysis. These methods offer advantages in terms of sample preparation and throughput, making them suitable for specific research applications. [, , , ]

Q7: Can TXB3 levels serve as a marker for EPA intake and metabolism?

A7: Yes, TXB3 levels are considered a reliable marker for assessing EPA intake and metabolism. Studies have shown a direct correlation between dietary EPA consumption and increased TXB3 levels, indicating its role as a valuable biomarker. [, , , , ]

Q8: What are some future research directions for understanding TXB3 better?

A9: Future research should focus on: - Detailed characterization of TXB3 receptors and downstream signaling pathways. [] - Investigating the potential therapeutic applications of modulating TXB3 levels in specific diseases. [, , ] - Developing more efficient and cost-effective analytical methods for large-scale clinical studies. [, , ] - Exploring the interplay between TXB3 and other lipid mediators in health and disease. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.